
2-Iodo-1,3,4-thiadiazole
Overview
Description
2-Iodo-1,3,4-thiadiazole is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
2-Iodo-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been found to exhibit diverse pharmacological activities, including anticancer properties . The primary targets of 1,3,4-thiadiazole derivatives are often associated with cancer cell growth and survival . For instance, they have been found to inhibit topoisomerase II , glutaminase , histone deacetylase , Abl kinase , and the human epidermal growth factor receptor .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes. The compound’s interaction with its targets often results in the inhibition of these enzymes or receptors, which can disrupt the normal functioning of cancer cells . This disruption can lead to the induction of apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell growth and survival. By inhibiting key enzymes and receptors, the compound can disrupt these pathways, leading to the death of cancer cells . The exact pathways affected can vary depending on the specific targets of the compound.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and survival. This is achieved through the induction of apoptosis and the disruption of the cell cycle . The compound’s effects on cancer cells have been confirmed through in vitro cell-based assays using various cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy
Biochemical Analysis
Biochemical Properties
2-Iodo-1,3,4-thiadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with key amino acid residues in proteins, forming stable complexes through hydrophobic interactions and hydrogen bonding . These interactions can modulate the activity of enzymes and proteins, making this compound a potential candidate for drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound exhibits cytotoxic effects by disrupting DNA replication and inducing apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can cross cellular membranes due to its lipophilic nature, allowing it to interact with intracellular targets . Additionally, this compound may be transported by specific binding proteins or transporters, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3,4-thiadiazole typically involves the iodination of 1,3,4-thiadiazole derivatives. One common method is the reaction of 1,3,4-thiadiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole ring system, including derivatives like 2-iodo-1,3,4-thiadiazole, is known for its broad spectrum of antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against various pathogenic microorganisms.
Key Findings:
- Antibacterial Properties : Several studies have demonstrated that this compound derivatives show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives substituted at the C-5 position of the thiadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds derived from this compound have also been evaluated for antifungal properties. They exhibit activity against various fungi, including strains resistant to common antifungal agents .
Anticancer Applications
The anticancer potential of this compound has been a significant focus in recent research. The structural features of this compound enable it to interact with biological targets involved in cancer progression.
Case Studies:
- Cytostatic Properties : Research has highlighted the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation .
- Lead Compounds : Many derivatives bearing the thiadiazole moiety are being explored as lead compounds for the development of new anticancer drugs due to their ability to induce apoptosis in cancer cells .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound has been investigated for several other therapeutic effects.
Therapeutic Activities:
- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented, suggesting potential use in treating inflammatory diseases .
- Anticonvulsant Properties : Certain derivatives have exhibited anticonvulsant effects in preclinical models, indicating their potential utility in managing epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is closely related to their chemical structure. Understanding the structure-activity relationship is crucial for designing more effective compounds.
SAR Insights:
Comparison with Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Methyl-1,3,4-thiadiazole
- 2-Phenyl-1,3,4-thiadiazole
Comparison: The iodine atom can participate in specific interactions and reactions that other substituents may not, making 2-Iodo-1,3,4-thiadiazole a valuable compound in various research fields .
Biological Activity
2-Iodo-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The presence of halogen substituents, such as iodine, can enhance the pharmacological properties of thiadiazole derivatives. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
The structure of this compound can be represented as follows:
This compound features a thiadiazole ring with an iodine atom at the second position, which influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazoles show enhanced activity against various bacterial strains due to the presence of halogen substituents. Specifically, compounds with iodine have shown increased efficacy against Gram-positive bacteria compared to their non-iodinated counterparts .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
2-Iodo-5-methyl-1,3,4-thiadiazole | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve the inhibition of cell proliferation and modulation of apoptotic pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study assessing the cytotoxic effects of several thiadiazole derivatives:
- Compound tested: this compound
- Cell lines: MCF-7 and HCT-116
- Results:
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that compounds containing the thiadiazole moiety can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Table 2: Anti-inflammatory Activity Assessment
Compound | Inflammatory Model | Effectiveness (Reduction in Cytokines) |
---|---|---|
This compound | Carrageenan-induced paw edema | 50% reduction in TNF-alpha levels |
Non-treated control | Baseline levels |
Properties
IUPAC Name |
2-iodo-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSGDHZFVJANQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592626 | |
Record name | 2-Iodo-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332133-91-2 | |
Record name | 2-Iodo-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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